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In-Depth Technical Guide: Safety and Toxicity Profile of KT-474

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For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to induce the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central mediator of signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a key therapeutic target for a range of immune-inflammatory diseases. By removing the entire IRAK4 protein, KT-474 aims to block both its kinase and scaffolding functions, offering a potentially more profound and durable pathway inhibition than traditional kinase inhibitors. This technical guide provides a comprehensive overview of the nonclinical and clinical safety and toxicity profile of KT-474, based on publicly available data. It includes detailed summaries of preclinical toxicology studies and the results of the Phase 1 clinical trial in healthy volunteers and patients with atopic dermatitis (AD) and hidradenitis suppurativa (HS).

Introduction

KT-474 is a proteolysis-targeting chimera (PROTAC) that selectively targets IRAK4 for degradation via the ubiquitin-proteasome system. This novel mechanism of action holds the promise of a more comprehensive blockade of the TLR/IL-1R signaling pathways, which are implicated in the pathophysiology of numerous inflammatory and autoimmune disorders. The development of KT-474 has been supported by a series of preclinical and clinical studies designed to thoroughly evaluate its safety and toxicity profile.



Preclinical Safety and Toxicology

A comprehensive preclinical program was conducted to assess the safety profile of K**T-474** in various in vitro and in vivo systems. These studies were designed to be in compliance with Good Laboratory Practice (GLP) standards where applicable.

In Vivo Toxicology Studies

Non-GLP and GLP toxicology studies were performed in both rodent and non-rodent species to evaluate the potential systemic toxicity of K**T-474**.

Methodology:

- Species: Rat and a non-rodent species (species not specified in publicly available documents).
- Administration: Oral (daily).
- Duration: Studies included 14-day non-GLP and 4-month GLP toxicology assessments.
- Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examinations of major organs.

Results Summary: Across the preclinical toxicology studies, K**T-474** was reported to be well-tolerated. In a 14-day non-GLP study, daily oral administration of K**T-474** at doses up to 600 mg/kg in rats and 100 mg/kg in non-rodents did not result in observable adverse effects. Furthermore, 4-month GLP toxicology studies were completed, and consistent with earlier studies, no adverse events of any type were observed at the doses tested. While specific No Observed Adverse Effect Levels (NOAELs) are not publicly available, the data indicates a favorable safety margin in preclinical species. Histological analysis of major organs and serum biochemical parameters in mice have also shown no significant toxicity.

Genotoxicity and Other Safety Pharmacology

While detailed reports on genotoxicity and safety pharmacology studies are not publicly available, the progression of K**T-474** into clinical trials implies that a standard battery of tests (e.g., Ames test, in vitro chromosomal aberration test, in vivo micronucleus test) would have been conducted and would not have revealed significant concerns.



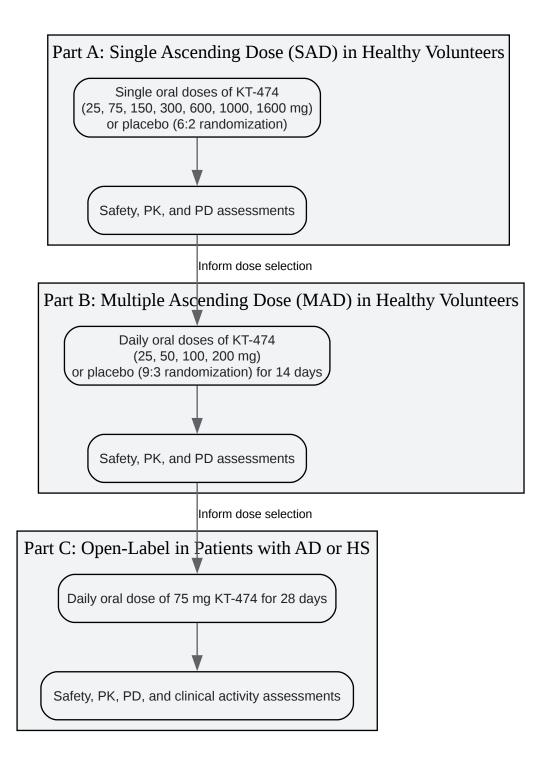
Clinical Safety and Tolerability

The clinical safety and tolerability of K**T-474** were evaluated in a Phase 1, randomized, double-blind, placebo-controlled trial (NCT04772885). This trial consisted of a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase in healthy volunteers, followed by an open-label cohort of patients with atopic dermatitis (AD) and hidradenitis suppurativa (HS). [1]

Phase 1 Clinical Trial Design

Experimental Workflow:





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Caption: Workflow of the KT-474 Phase 1 Clinical Trial.

Methodology:



- Study Population: Healthy adult volunteers (n=105) and patients with moderate to severe AD or HS (n=21).[1]
- Dosing:
 - SAD: Single oral doses ranging from 25 mg to 1600 mg.[1]
 - MAD: Once-daily oral doses of 25 mg, 50 mg, 100 mg, and 200 mg for 14 days.
 - Patient Cohort: 75 mg once daily for 28 days.
- Primary Objective: To evaluate the safety and tolerability of KT-474.
- Secondary Objectives: To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of KT-474.

Clinical Safety Results

KT-474 was generally safe and well-tolerated in both healthy volunteers and patients with AD and HS.

Summary of Adverse Events (AEs): No dose-limiting toxicities or serious adverse events (SAEs) were reported. There were no discontinuations due to treatment-related adverse events and no drug-related infections. The most common AEs were mild to moderate in severity and resolved spontaneously.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in Healthy Volunteers (SAD and MAD Phases)



Adverse Event	Frequency in KT- 474 Group	Frequency in Placebo Group	Severity
Headache	Most Common	Less Frequent	Mild to Moderate
Nausea	Infrequent	Infrequent	Mild to Moderate
Vomiting	Infrequent	Infrequent	Mild to Moderate
Diarrhea	Infrequent	Infrequent	Mild to Moderate
Palpitations	Infrequent	Infrequent	Mild to Moderate

Table 2: Treatment-Emergent Adverse Events (TEAEs) in Patients with AD and HS (75 mg daily for 28 days)

Adverse Event	Frequency (n)	Severity
Headache	4	Mild
Fatigue	2	Mild
Diarrhea	2	Mild

Note: Data is compiled from publicly available press releases and publications. A detailed breakdown of frequencies by dose cohort is not fully available.

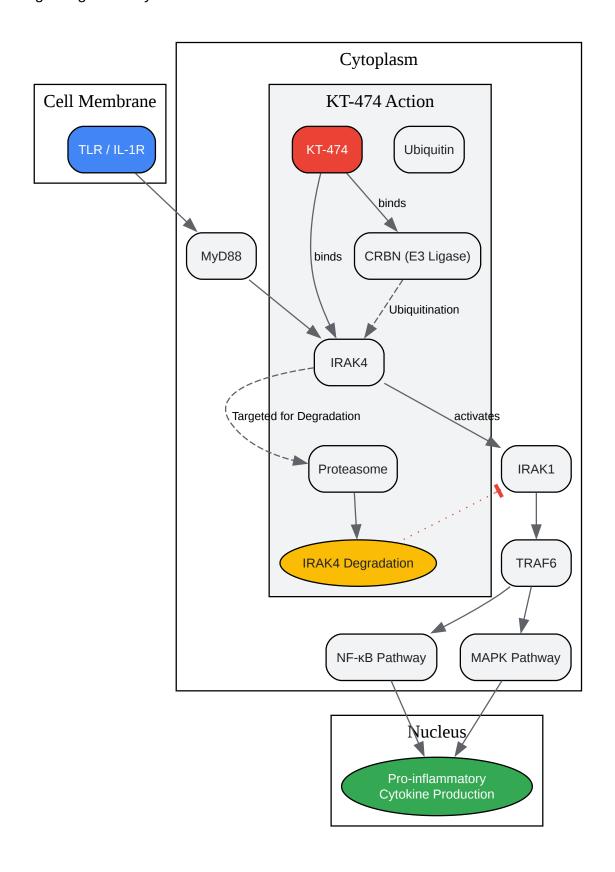
Cardiovascular Safety: A modest, non-adverse QTcF (Fridericia-corrected QT interval) prolongation was observed at some timepoints during the 4-week dosing period in the patient cohort. This effect was not associated with any clinical symptoms and resolved back to baseline during the dosing period.

Mechanism of Action and Signaling Pathway

K**T-474** acts by inducing the degradation of IRAK4. It is a heterobifunctional molecule that brings IRAK4 into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome. This action blocks both the kinase and scaffolding functions of IRAK4, thereby inhibiting downstream signaling through the NF-κB and MAPK pathways.



IRAK4 Signaling Pathway and KT-474 Mechanism of Action:



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Caption: IRAK4 Signaling Pathway and the Mechanism of KT-474.

Conclusion

The available preclinical and clinical data indicate that KT-474 has a favorable safety and tolerability profile. In preclinical toxicology studies, it was well-tolerated in both rodent and non-rodent species. In the Phase 1 clinical trial, KT-474 was generally safe and well-tolerated in healthy volunteers and in patients with atopic dermatitis and hidradenitis suppurativa, with most adverse events being mild and self-resolving. The mechanism of action, targeted degradation of IRAK4, offers a novel and potentially highly effective approach to treating a variety of immune-inflammatory diseases. Further evaluation in ongoing and future clinical trials will continue to build upon this safety and efficacy profile.

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References

- 1. researchgate.net [researchgate.net]
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